ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .Scientific Research Applications
ChEMBL Database Overview
The Evolution and Scope of ChEMBL : ChEMBL has undergone continuous expansion, adding data from medicinal chemistry literature, neglected disease screening, crop protection, drug metabolism, and disposition data, as well as bioactivity data from patents. It has implemented several improvements, such as the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, and the addition of metabolic pathways for drugs. This comprehensive data collection supports a wide range of scientific research, including but not limited to pharmacology, toxicology, and medicinal chemistry (Gaulton et al., 2016).
Applications in Drug Discovery
Chemogenomics and Drug Discovery : ChEMBL's open data, including binding, functional, and ADMET information for a vast number of compounds, provides a critical resource for chemical biology and drug-discovery research. It supports the identification of chemical scaffolds active against specific targets, deconvolution of phenotypic assays, and potential safety liabilities, facilitating the rapid and efficient screening of large chemical libraries (Gaulton et al., 2011).
Enhancing Access to Drug Discovery Data : Through web services and data downloads, ChEMBL streamlines access to drug discovery data and utilities. By exposing more data from the underlying database and introducing new functionality, it enables the development of applications and data processing workflows relevant to drug discovery and chemical biology (Davies et al., 2015).
Broadening Research Applicability
Crop Protection Research : Recognizing the scientific use-cases of ChEMBL data beyond human health, significant effort has been made to include bioactivity data of compounds relevant to crop protection. This inclusion broadens the applicability of ChEMBL, making it a valuable resource for agricultural research as well (Gaulton et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O3/c1-2-34-23(33)29-11-9-28(10-12-29)21(32)8-7-20-25-26-22-19-15-18(16-3-5-17(24)6-4-16)27-31(19)14-13-30(20)22/h3-6,13-15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAPRCXNVWSRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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